![molecular formula C9H13N3 B15273263 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8,10-Triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the methylation of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane has been reported to yield similar tricyclic structures . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene can be compared with similar compounds such as:
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene: This compound has a similar tricyclic structure but differs in its methyl group substitution.
2,12-Diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,0 3,7]dodeca-4,6,9-trienes: Another structurally related compound with different functional groups. The uniqueness of this compound lies in its specific tricyclic framework and the potential for diverse chemical reactivity.
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene |
InChI |
InChI=1S/C9H13N3/c1-2-7-6-12-5-4-10-9(12)11-8(7)3-1/h4-5,7-8H,1-3,6H2,(H,10,11) |
Clé InChI |
TXOYCKWBCYRZOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN3C=CN=C3NC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


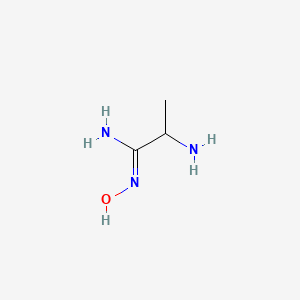

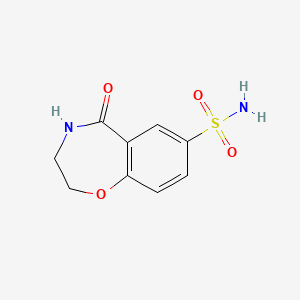

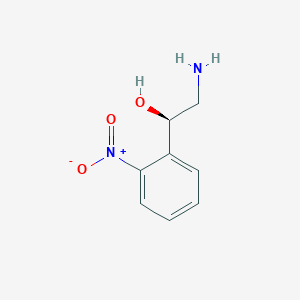
amine](/img/structure/B15273204.png)
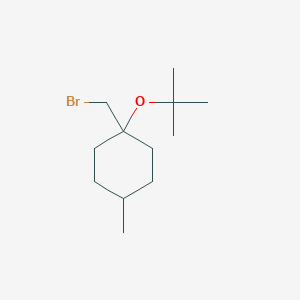
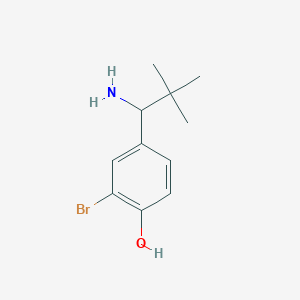
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

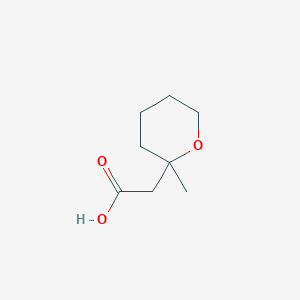
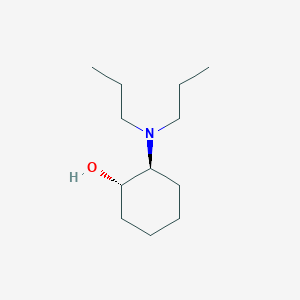
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
